molecular formula C10H13FO B7878847 2-(3-Fluoro-6-methylphenyl)-2-propanol CAS No. 83208-07-5

2-(3-Fluoro-6-methylphenyl)-2-propanol

Cat. No.: B7878847
CAS No.: 83208-07-5
M. Wt: 168.21 g/mol
InChI Key: ZHZKYMLZVIUNKH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methylphenyl)-2-propanol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methylphenyl)-2-propanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methylphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 3-fluoro-6-methylbenzaldehyde or 3-fluoro-6-methylacetophenone.

    Reduction: Formation of 2-(3-fluoro-6-methylphenyl)propane.

    Substitution: Formation of 2-(3-azido-6-methylphenyl)-2-propanol or 2-(3-methoxy-6-methylphenyl)-2-propanol.

Scientific Research Applications

2-(3-Fluoro-6-methylphenyl)-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methylphenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-6-methylphenyl)-2-pentanol
  • 2-(3-Fluoro-6-methylphenyl)methanol
  • 2-(3-Fluoro-6-methylphenyl)pyridine

Uniqueness

2-(3-Fluoro-6-methylphenyl)-2-propanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both a fluorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZKYMLZVIUNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277965
Record name 5-Fluoro-α,α,2-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83208-07-5
Record name 5-Fluoro-α,α,2-trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83208-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-α,α,2-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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